molecular formula C15H14N4O4S B1237391 4-[(2E)-2-[(E)-3-(2-nitrophenyl)prop-2-enylidene]hydrazinyl]benzenesulfonamide

4-[(2E)-2-[(E)-3-(2-nitrophenyl)prop-2-enylidene]hydrazinyl]benzenesulfonamide

Cat. No. B1237391
M. Wt: 346.4 g/mol
InChI Key: ORXCGXHVOYBNNM-PCKQUGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-[3-(2-nitrophenyl)prop-2-enylidene]hydrazinyl]benzenesulfonamide is a sulfonamide.

Scientific Research Applications

Inhibition of Carbonic Anhydrase Isoenzymes

Research has demonstrated the effectiveness of 4-(2-substituted hydrazinyl)benzenesulfonamides in inhibiting cytosolic carbonic anhydrase I and II isoenzymes. These compounds, including derivatives synthesized via microwave irradiation, have shown potent inhibitory effects with low nanomolar inhibition constants (Kis), suggesting potential applications in medicinal chemistry and enzyme inhibition studies (Gul et al., 2016).

Structural Analysis and Crystallography

The crystal structures of N-acylhydrazone isomers of similar compounds have been extensively studied. These studies have provided insights into the molecular conformations, crystallographic symmetry, and intermolecular interactions, which are critical for understanding the chemical behavior and potential applications of these compounds (Purandara et al., 2021).

Antifungal and Antimicrobial Activity

Several studies have synthesized and evaluated the antifungal and antimicrobial properties of related benzenesulfonamide derivatives. These compounds have shown potent antifungal activity against specific fungi, offering insights into their potential as antifungal agents (Gupta & Halve, 2015). Additionally, their antimicrobial activity against various bacteria and fungi has been documented, further indicating their potential therapeutic applications (Sarvaiya et al., 2019).

Photodynamic Therapy Applications

Research into zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has shown promising results for photodynamic therapy, particularly in cancer treatment. These compounds exhibit high singlet oxygen quantum yield and good fluorescence properties, making them potential candidates for Type II photosensitizers in treating cancer (Pişkin et al., 2020).

Cytotoxicity and Tumor Inhibition Studies

Several benzenesulfonamide derivatives have been synthesized and tested for cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. Some of these compounds have shown interesting cytotoxic activities, which could be crucial for future anti-tumor activity studies (Gul et al., 2016).

properties

Molecular Formula

C15H14N4O4S

Molecular Weight

346.4 g/mol

IUPAC Name

4-[(2E)-2-[(E)-3-(2-nitrophenyl)prop-2-enylidene]hydrazinyl]benzenesulfonamide

InChI

InChI=1S/C15H14N4O4S/c16-24(22,23)14-9-7-13(8-10-14)18-17-11-3-5-12-4-1-2-6-15(12)19(20)21/h1-11,18H,(H2,16,22,23)/b5-3+,17-11+

InChI Key

ORXCGXHVOYBNNM-PCKQUGLBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C=N/NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]

SMILES

C1=CC=C(C(=C1)C=CC=NNC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=CC=NNC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(2E)-2-[(E)-3-(2-nitrophenyl)prop-2-enylidene]hydrazinyl]benzenesulfonamide

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